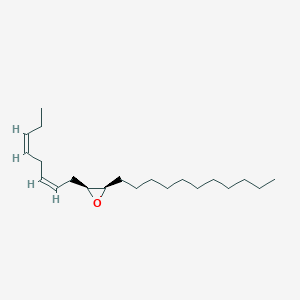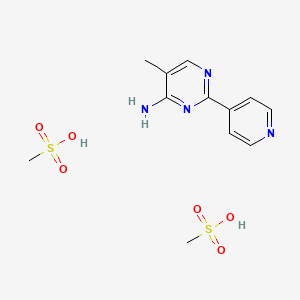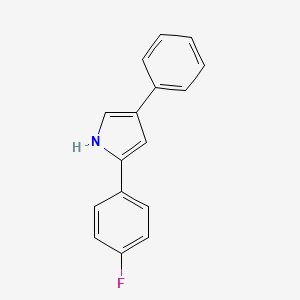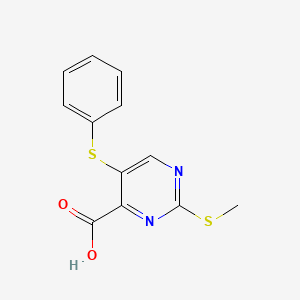
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with thiophenol and methylthiolate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atoms or to modify the pyrimidine ring.
Substitution: The aromatic ring and the pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid: Similar structure but with a hydroxyl group at the 6-position.
2-Chloro-6-(methylthio)-4-pyrimidinecarboxylic acid: Contains a chlorine atom instead of a phenylthio group.
2-(Methylthio)-4,6-dimethylpyrimidine: Lacks the carboxylic acid and phenylthio groups.
Uniqueness
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- is unique due to the presence of both methylthio and phenylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61727-07-9 |
|---|---|
Fórmula molecular |
C12H10N2O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-phenylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S2/c1-17-12-13-7-9(10(14-12)11(15)16)18-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Clave InChI |
BGIFQPLDWJDWRQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2 |
Solubilidad |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
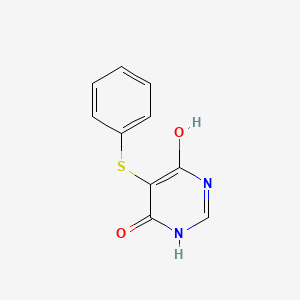
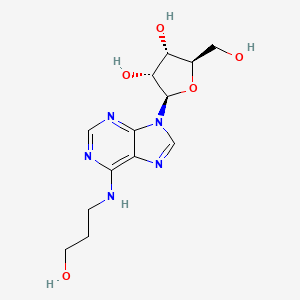
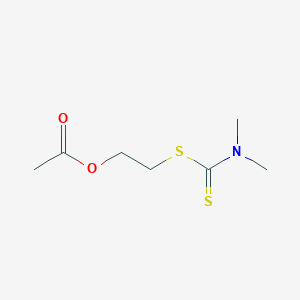
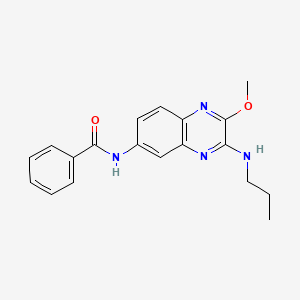
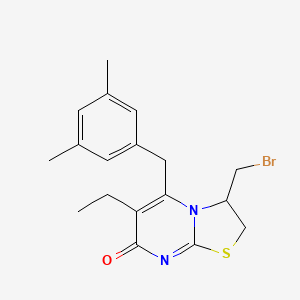
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)


